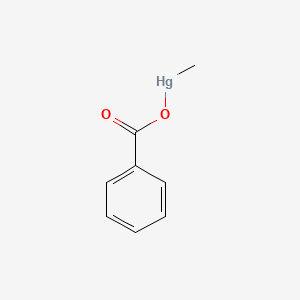

Methylmercury benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylmercury benzoate is a useful research compound. Its molecular formula is C8H8HgO2 and its molecular weight is 336.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Ligand Exchange Reactions with Thiols and Selenols

Methylmercury benzoate undergoes transmetalation with sulfur- and selenium-containing biomolecules, a critical pathway in its toxicological activity:

-

Thiol Binding : The mercury center reacts with cysteine residues in proteins or glutathione (GSH), forming stable methylmercury-thiol complexes (e.g., GS-HgCH₃) . This disrupts redox homeostasis and enzyme function.

-

Selenol Binding : Computational studies show methylmercury binding to selenocysteine (Sec) in enzymes like thioredoxin reductase increases the activation energy for peroxide reduction by 2–3 kcal/mol compared to free Sec. This impedes antioxidant defenses .

Table 1: Activation Energies for Peroxide Reduction

| System | Activation Energy (kcal/mol) |

|---|---|

| Free Sec | 6.77 |

| MeHg-Sec Complex | 3.65 |

| Free Cys | 10.27 |

| MeHg-Cys Complex | 7.33 |

Data sourced from density functional theory (DFT) calculations .

Hydrolysis of the Benzoate Ester

The ester group in this compound is susceptible to hydrolysis, though the mercury center may modulate reaction kinetics:

-

Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding benzoic acid and methylmercury hydroxide.

-

Basic Conditions : Saponification produces sodium benzoate and methylmercury oxide.

-

Enzymatic Hydrolysis : Esterases may catalyze hydrolysis in biological systems, though evidence specific to this compound is limited .

Table 2: Hydrolysis Products Under Different Conditions

| Condition | Major Products | Byproducts |

|---|---|---|

| Acidic (pH 3) | Benzoic acid + MeHgOH | H₃O⁺ |

| Basic (pH 10) | Sodium benzoate + MeHgO | NaOH |

Inferred from methyl benzoate reactivity and mercury chemistry .

Redox Interactions

This compound may participate in redox cycles, though direct studies are sparse:

-

Peroxide Reduction : When bound to Sec or Cys residues, the mercury center alters the chalcogen’s electronic environment, promoting oxidation to selenoxide or sulfoxide. This modifies enzyme active sites and reduces catalytic efficiency .

-

Oxidative Stress : Reaction with glutathione depletes cellular thiol pools, exacerbating oxidative damage .

Thermal Decomposition

While not explicitly studied for this compound, organomercury compounds generally decompose at elevated temperatures:

-

Pathway : Likely cleavage of Hg-C bonds, releasing volatile mercury species (e.g., elemental Hg or dimethylmercury) and benzoic acid derivatives.

-

Hazard : Decomposition products, including neurotoxic mercury vapors, pose significant health risks .

Biological Implications

The compound’s reactivity underpins its neurotoxicity:

特性

CAS番号 |

3626-13-9 |

|---|---|

分子式 |

C8H8HgO2 |

分子量 |

336.74 g/mol |

IUPAC名 |

benzoyloxy(methyl)mercury |

InChI |

InChI=1S/C7H6O2.CH3.Hg/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H3;/q;;+1/p-1 |

InChIキー |

WKDZZKIPDBZSRW-UHFFFAOYSA-M |

SMILES |

C[Hg]OC(=O)C1=CC=CC=C1 |

正規SMILES |

C[Hg]OC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

3626-13-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。